molecular formula C10H13Cl B021216 2,4,6-Trimethylbenzyl chloride CAS No. 1585-16-6

2,4,6-Trimethylbenzyl chloride

Cat. No. B021216
CAS RN: 1585-16-6
M. Wt: 168.66 g/mol
InChI Key: UNRGEIXQCZHICP-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzyl chloride is used, in the presence of pyridine, to protect OH groups as mesitoate esters . This compound was originally part of the Alfa Aesar product portfolio .


Synthesis Analysis

The formation of 2,4,6-trimethylbenzyl chloride by chloromethylation of mesitylene was first mentioned by Sommelet in 1913 . Subsequent reports described the stepwise development of this into a reliable synthetic procedure . Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle (Lancaster Synthesis) that had been stored for >20 years, allowing slow sublimation .


Molecular Structure Analysis

The X-ray structure of 2,4,6-trimethylbenzyl chloride has been determined and it is compared with those of other substituted benzyl chlorides reported previously . It has an atypically long CH2–Cl bond . The resulting structure shows two chemically equivalent but crystallographically independent molecules per asymmetric unit .


Chemical Reactions Analysis

The shape of each molecule is determined largely by steric factors and, in particular, the presence of the 2,6-dimethyl substituents, which forces the CH2Cl group to take up an orientation with C-Cl almost perpendicular to the plane of the benzene ring .


Physical And Chemical Properties Analysis

2,4,6-Trimethylbenzyl chloride has a molecular weight of 168.66 g/mol . It is a solid at 20°C and should be stored at 0-10°C under inert gas . It is sensitive to light, air, and heat . It has a melting point of 37°C and a boiling point of 119°C/15 mmHg . It is soluble in methanol .

Safety and Hazards

2,4,6-Trimethylbenzyl chloride causes severe skin burns and eye damage . It may be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, immediately call a poison center or doctor .

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,4,6-Trimethylbenzyl chloride . For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure.

properties

IUPAC Name

2-(chloromethyl)-1,3,5-trimethylbenzene
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InChI

InChI=1S/C10H13Cl/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3
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InChI Key

UNRGEIXQCZHICP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C(=C1)C)CCl)C
Source PubChem
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Molecular Formula

C10H13Cl
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DSSTOX Substance ID

DTXSID20166435
Record name 2,4,6-Trimethylbenzyl chloride
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Molecular Weight

168.66 g/mol
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Physical Description

White solid; mp = 36-38 deg C; [Alfa Aesar MSDS]
Record name 2,4,6-Trimethylbenzyl chloride
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Product Name

2,4,6-Trimethylbenzyl chloride

CAS RN

1585-16-6
Record name 2,4,6-Trimethylbenzyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,4,6-Trimethylbenzyl chloride particularly interesting for carbocationic polymerization?

A1: Research indicates that 2,4,6-Trimethylbenzyl chloride, in conjunction with titanium tetrachloride (TiCl4) and N,N-dimethylacetamide, can initiate the living carbocationic polymerization of isobutylene. [] This is significant because it enables the creation of well-defined polyisobutylene (PIB) with specific end groups. [] The "living" nature of this polymerization is key as it allows for excellent control over the polymer's molecular weight and architecture.

Q2: How does the initiation process using 2,4,6-Trimethylbenzyl chloride compare to other initiators?

A2: Studies have shown that initiation using 2,4,6-Trimethylbenzyl chloride in this system is relatively slow compared to some other initiators used in carbocationic polymerization. [] This "slow initiation" can be advantageous as it allows researchers to better control the polymerization process and synthesize polymers with targeted properties. Kinetic analysis of the polymerization using 2,4,6-Trimethylbenzyl chloride provides valuable information about the ratio of initiation and propagation rates, which helps in understanding the polymerization mechanism. []

Q3: What are the potential applications of polyisobutylene synthesized using 2,4,6-Trimethylbenzyl chloride?

A3: The controlled polymerization of isobutylene using 2,4,6-Trimethylbenzyl chloride opens doors to creating "telechelic" polyisobutylenes. [] These polymers have reactive groups at both ends, making them ideal for further modifications and the creation of block copolymers. This has significant implications for developing new materials with tailored properties, such as adhesives, sealants, and additives for lubricants.

Q4: How is 2,4,6-Trimethylbenzyl chloride synthesized?

A4: 2,4,6-Trimethylbenzyl chloride can be produced through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). [] This reaction typically involves reacting mesitylene with paraformaldehyde and hydrogen chloride, leading to the substitution of a chloromethyl group onto the aromatic ring. The reaction profile and product formation can be monitored using techniques like High Performance Liquid Chromatography (HPLC). []

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